CP-465022 Hydrochloride: A Technical Guide to its Selectivity Profile
CP-465022 Hydrochloride: A Technical Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-465022 hydrochloride is a potent and selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in mediating fast excitatory neurotransmission in the central nervous system.[1] Its unique mechanism of action and selectivity profile make it a valuable tool for investigating the physiological and pathophysiological roles of AMPA receptors. This technical guide provides an in-depth overview of the selectivity profile of CP-465022 hydrochloride, complete with quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows.
Mechanism of Action
CP-465022 acts as a non-competitive antagonist, meaning its inhibitory effect is not dependent on the concentration of the agonist, such as glutamate (B1630785).[1] It exerts its function by binding to an allosteric site on the AMPA receptor, distinct from the glutamate binding site.[2] This allosteric binding modulates the receptor's conformation, leading to the inhibition of ion channel function. Structural studies have identified the binding site for CP-465022 and similar negative allosteric modulators at the interface region of the transmembrane domain of the AMPA receptor.[3][4]
Selectivity Profile of CP-465022 Hydrochloride
CP-465022 hydrochloride demonstrates a high degree of selectivity for AMPA receptors over other ionotropic glutamate receptors, namely kainate and N-methyl-D-aspartate (NMDA) receptors.[1][2][5] It also exhibits some activity on the voltage-gated sodium channel subtype Nav1.6.
Quantitative Selectivity Data
The following table summarizes the available quantitative data on the potency and selectivity of CP-465022 hydrochloride.
| Target | Assay Type | Species/Cell Line | Potency (IC50) | Reference |
| AMPA Receptor | Inhibition of AMPA receptor-mediated currents | Rat cortical neurons | 25 nM | [1][6] |
| Kainate Receptor | Inhibition of kainate-induced whole-cell currents | Rat hippocampal neurons | Nearly complete inhibition at 500 nM - 1 µM | [6][7] |
| NMDA Receptor | Inhibition of peak NMDA-induced currents | Rat cortical neurons | 36% inhibition at 10 µM | [6][7] |
| Inhibition of sustained NMDA-induced currents | Rat cortical neurons | 70% inhibition at 10 µM | [6][7] | |
| Inhibition of peak NMDA-induced currents | Rat cerebellar granule neurons | 19% inhibition at 1 µM | [6][7] | |
| Inhibition of sustained NMDA-induced currents | Rat cerebellar granule neurons | 45% inhibition at 1 µM | [6][7] | |
| Nav1.6 Channel | Blockade of persistent current | Not specified | Significant blockade |
Experimental Protocols
The characterization of the selectivity profile of CP-465022 hydrochloride involves a combination of electrophysiological and radioligand binding assays.
Electrophysiology: Whole-Cell Patch Clamp
Objective: To measure the inhibitory effect of CP-465022 on ion channel function.
Methodology:
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Cell Preparation: Primary cultures of neurons (e.g., rat cortical or hippocampal neurons) are prepared and maintained in appropriate culture conditions.
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Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a specific resistance are filled with an internal solution and used to form a high-resistance seal with the cell membrane.
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Agonist Application: A baseline current is established by applying an agonist specific to the receptor of interest (e.g., AMPA, kainate, or NMDA) via a perfusion system.
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Compound Application: CP-465022 hydrochloride is then co-applied with the agonist at various concentrations to determine its inhibitory effect on the agonist-induced current.
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Data Analysis: The reduction in the current amplitude in the presence of CP-465022 is measured and used to calculate the IC50 value, which represents the concentration of the compound that causes 50% inhibition of the maximal response.
Radioligand Binding Assay
Objective: To determine the binding affinity of CP-465022 to the AMPA receptor.
Methodology:
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Membrane Preparation: Membranes expressing the target receptor are prepared from cell lines or brain tissue.
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Assay Setup: The assay is typically performed in a 96-well plate format.
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Incubation: A radiolabeled ligand that binds to the allosteric site of the AMPA receptor is incubated with the prepared membranes in the presence of varying concentrations of unlabeled CP-465022.
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Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
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Detection: The amount of radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.
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Data Analysis: The data is used to generate a competition curve, from which the Ki (inhibition constant) of CP-465022 can be calculated. The Ki value is an indicator of the binding affinity of the compound.
Signaling Pathways and Logical Relationships
CP-465022, by inhibiting the AMPA receptor, modulates downstream signaling cascades that are crucial for synaptic plasticity, learning, and memory.
The logical relationship of CP-465022's selectivity can be visualized as a primary, high-potency interaction with the AMPA receptor and secondary, lower-potency interactions with other ion channels.
Conclusion
CP-465022 hydrochloride is a highly selective, non-competitive AMPA receptor antagonist. Its primary target is the AMPA receptor, which it inhibits with high potency. While it shows some off-target activity on kainate and NMDA receptors, as well as Nav1.6 channels, this occurs at significantly higher concentrations. This selectivity profile makes CP-465022 an invaluable pharmacological tool for the specific investigation of AMPA receptor function in both normal and disease states, and a potential starting point for the development of novel therapeutics targeting excitatory neurotransmission. Researchers utilizing this compound should be mindful of its potential off-target effects at higher concentrations to ensure accurate interpretation of experimental results.
References
- 1. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Allosteric competition and inhibition in AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
